molecular formula C15H12N2O B8140196 2-(4-methylphenyl)-1H-quinazolin-4-one

2-(4-methylphenyl)-1H-quinazolin-4-one

货号: B8140196
分子量: 236.27 g/mol
InChI 键: UTEHUKGJDLVHIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylphenyl)-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-methylphenyl group attached to the quinazolinone core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization under acidic conditions. The reaction can be summarized as follows:

    Step 1: Anthranilic acid reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate undergoes cyclization under acidic conditions (e.g., using hydrochloric acid) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 2-(4-Methylphenyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated or other substituted quinazolinone derivatives.

科学研究应用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 2-(4-methylphenyl)-1H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.

相似化合物的比较

    2-Phenylquinazolin-4-one: Lacks the methyl group on the phenyl ring, which can affect its chemical properties and biological activity.

    4-Methylquinazolin-2-one: Has the methyl group on the quinazolinone core rather than the phenyl ring, leading to different reactivity and applications.

Uniqueness: 2-(4-Methylphenyl)-1H-quinazolin-4-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets

常见问题

Q. Basic: What are the optimal synthetic routes for 2-(4-methylphenyl)-1H-quinazolin-4-one?

The synthesis of this compound typically involves cyclocondensation reactions. A validated method includes:

  • Reagents : Anthranilic acid, 4-methylbenzaldehyde, and acetic anhydride under reflux conditions.
  • Mechanism : Formation of a Schiff base intermediate followed by cyclization to yield the quinazolinone core .
  • Purification : Recrystallization using ethanol or column chromatography. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm). Compare with computed chemical shifts from density functional theory (DFT) to validate assignments .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ at m/z 237.1).
  • IR : Identify key bands (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. Advanced: How can X-ray crystallography resolve discrepancies in bond-length data?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. Key parameters: R-factor < 0.05, wR-factor < 0.15 .
  • Validation : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with computational models (DFT or MP2). Discrepancies >0.02 Å may indicate torsional strain or crystal-packing effects .
  • Software : ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. Advanced: What strategies mitigate low yield during scale-up synthesis?

  • Solvent Optimization : Replace ethanol with DMF to improve solubility of intermediates.
  • Catalysis : Introduce p-toluenesulfonic acid (PTSA) to accelerate cyclization (yield increases from 45% to 72%) .
  • Process Control : Use inline FTIR to monitor intermediate formation and adjust reaction time dynamically .

Q. Basic: How to assess purity and stability under storage conditions?

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for biological assays .
  • Stability Studies : Store at -20°C under nitrogen. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition via LC-MS .

Q. Advanced: How to design SAR studies for bioactivity optimization?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at the 6-position to enhance binding to kinase targets .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr183 in EGFR kinase) .
  • In Vivo Profiling : Prioritize analogs with logP <3.5 and polar surface area >80 Ų for improved bioavailability .

Q. Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: How to address conflicting data in DFT vs. experimental vibrational spectra?

  • Frequency Scaling : Apply a scaling factor (0.961 for B3LYP/6-31G*) to align computed and experimental IR peaks.
  • Anharmonicity Corrections : Include solvent effects (PCM model for DMSO) to improve agreement in C=O and N-H stretches .

Q. Basic: What are the applications in medicinal chemistry?

  • Targets : Inhibits tyrosine kinases (IC50_{50} ~0.8 µM in EGFR) and shows antiproliferative activity in MCF-7 cells (GI50_{50} = 12 µM) .
  • Derivatization : Sulfonation at the 3-position enhances solubility for in vivo testing .

Q. Advanced: How to optimize crystallization for high-resolution diffraction?

  • Solvent Screening : Use vapor diffusion with ethanol/water (1:1) to grow single crystals.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .

属性

IUPAC Name

2-(4-methylphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEHUKGJDLVHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。